molecular formula C13H21NO2 B1309888 3-(3,4-Diethoxyphenyl)propan-1-amine CAS No. 878684-94-7

3-(3,4-Diethoxyphenyl)propan-1-amine

Cat. No.: B1309888
CAS No.: 878684-94-7
M. Wt: 223.31 g/mol
InChI Key: WMIRKPVYZTYOTL-UHFFFAOYSA-N
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Description

3-(3,4-Diethoxyphenyl)propan-1-amine is a secondary amine characterized by a three-carbon aliphatic chain terminating in an amine group and a 3,4-diethoxy-substituted phenyl ring.

Properties

IUPAC Name

3-(3,4-diethoxyphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-3-15-12-8-7-11(6-5-9-14)10-13(12)16-4-2/h7-8,10H,3-6,9,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMIRKPVYZTYOTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCCN)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424604
Record name 3-(3,4-Diethoxyphenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878684-94-7
Record name 3-(3,4-Diethoxyphenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-(3,4-Diethoxyphenyl)propan-1-amine can be achieved through several synthetic routes. One common method involves the transaminase-mediated synthesis, which offers an environmentally and economically attractive approach for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . This method utilizes immobilized whole-cell biocatalysts with ®-transaminase activity, achieving high conversion rates and enantiomeric excess .

Chemical Reactions Analysis

3-(3,4-Diethoxyphenyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The ethoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(3,4-Diethoxyphenyl)propan-1-amine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound’s structural similarity to certain bioactive molecules makes it a valuable tool in biological research for studying receptor interactions and enzyme activities.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,4-Diethoxyphenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is likely to interact with receptors or enzymes due to its structural features. The compound’s effects may be mediated through binding to these targets, leading to modulation of biological activities.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table compares 3-(3,4-Diethoxyphenyl)propan-1-amine with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Applications References
This compound C₁₃H₂₁NO₂ 223.31 (calculated) Ethoxy (3,4) Likely agrochemical/medicinal use
3-(3,4-Dimethoxyphenyl)propan-1-amine C₁₁H₁₇NO₂ 195.26 Methoxy (3,4) Higher solubility in polar solvents; building block in organic synthesis
3-(4-Methoxyphenyl)propan-1-amine C₁₀H₁₅NO 165.23 Methoxy (4) Simpler structure; intermediate in drug synthesis
(R)-1-(3,4-Dichlorophenyl)propan-1-amine hydrochloride C₉H₁₂Cl₂N·HCl 248.57 Chloro (3,4) Enhanced lipophilicity; potential CNS activity
1-Methylethyl (3,4-diethoxyphenyl)carbamate (Diethofencarb) C₁₄H₂₁NO₃ 251.32 Ethoxy (3,4), carbamate Pesticide (fungicide)
Key Observations:
  • Substituent Effects: Ethoxy vs. Methoxy: The ethoxy groups in the target compound increase molecular weight and hydrophobicity compared to the dimethoxy analog . This may enhance membrane permeability in biological systems. Functional Groups: The carbamate group in diethofencarb () introduces hydrolytic instability but enhances pesticidal activity compared to the amine group in the target compound .
  • Synthesis and Purity :

    • Tertiary amines synthesized via benzyl bromide reactions () achieve high purity (99%), suggesting efficient methodologies for analogous compounds .
    • The target compound’s synthesis may parallel routes involving coupling of 3,4-diethoxyphenyl precursors with propan-1-amine derivatives.

Biological Activity

3-(3,4-Diethoxyphenyl)propan-1-amine, also known by its CAS number 878684-94-7, is a compound that has garnered interest in the field of pharmacology due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H19N1O2
  • Molecular Weight : 221.30 g/mol

The compound features a propanamine backbone with a diethoxy-substituted phenyl group, which plays a crucial role in its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a selective serotonin reuptake inhibitor (SSRI), which is significant for its potential antidepressant effects. Additionally, it may influence dopaminergic pathways, which are critical in mood regulation and cognitive functions.

Antidepressant Activity

Research indicates that this compound exhibits antidepressant-like properties in animal models. In a study conducted on mice, the compound was administered at varying doses (10 mg/kg to 30 mg/kg), demonstrating a significant reduction in immobility time in the forced swim test—an indicator of antidepressant activity. The results suggested that the compound could enhance serotonergic and noradrenergic signaling pathways, contributing to its efficacy as an antidepressant .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced apoptosis. The mechanism appears to involve the modulation of antioxidant enzyme activity and inhibition of pro-apoptotic factors .

Comparative Biological Activity

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure TypeNotable Activity
3-(4-Ethoxyphenyl)propan-1-amineEthoxy-substitutedModerate antidepressant effects
3-(2-Methylphenyl)propan-1-amineMethyl-substitutedMild neuroprotective effects
4-(3,4-Dimethoxyphenyl)butan-2-oneDimethoxy-substitutedStronger SSRI properties

Case Studies and Research Findings

Several studies have focused on the pharmacological profile of this compound:

  • Antidepressant Effects : A study published in Pharmacology Biochemistry and Behavior highlighted the compound's ability to reduce depressive-like behavior in rodent models through serotonin receptor modulation .
  • Neuroprotective Properties : Research published in Neuroscience Letters demonstrated that the compound could significantly reduce neuronal cell death in models of oxidative stress .
  • Potential Side Effects : Toxicological assessments indicated that at therapeutic doses, the compound does not induce significant side effects or toxicity in animal models .

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